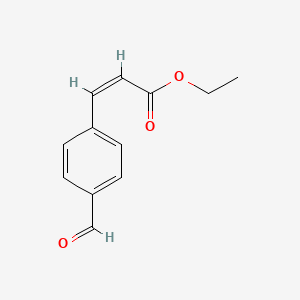

(Z)-ethyl 3-(4-formylphenyl)acrylate

Beschreibung

BenchChem offers high-quality (Z)-ethyl 3-(4-formylphenyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 3-(4-formylphenyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl (Z)-3-(4-formylphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-9H,2H2,1H3/b8-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLYUOHNLZBHKB-FPLPWBNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\C1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Navigating the Unknown: A Toxicological and Safety Assessment of (Z)-ethyl 3-(4-formylphenyl)acrylate

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(Z)-ethyl 3-(4-formylphenyl)acrylate is a molecule of interest in synthetic chemistry and potentially in drug discovery, yet it remains a compound with a significant data gap in publicly available safety and toxicological information. This guide provides a comprehensive framework for researchers and drug development professionals to approach the handling and preliminary risk assessment of this novel substance. In the absence of direct data, this document employs a surrogate-based approach, leveraging extensive information on two key structural analogues: ethyl acrylate and benzaldehyde . By critically evaluating the known hazards of these parent compounds, we can construct a scientifically grounded, albeit provisional, safety and toxicity profile for (Z)-ethyl 3-(4-formylphenyl)acrylate. This guide is structured to provide not only a summary of potential hazards but also the strategic thinking and experimental rationale necessary for navigating the safety assessment of new chemical entities.

Introduction: The Rationale for a Surrogate-Based Safety Assessment

To address this critical information gap, we will utilize a well-established toxicological principle: the analysis of structural analogues. The target molecule can be deconstructed into two primary components: the ethyl acrylate backbone and the 4-formylphenyl (or benzaldehyde) moiety.

-

Ethyl Acrylate: This α,β-unsaturated ester is the core reactive component. Its toxicology is well-documented, characterized by its potential for irritation, sensitization, and other health effects.[1][2][3][4][5][6][7]

-

Benzaldehyde: This aromatic aldehyde, representing the 4-formylphenyl group, also has a known toxicological profile, primarily associated with irritation.[8][9][10][11]

By synthesizing the data for these two surrogates, we can infer a plausible hazard profile for (Z)-ethyl 3-(4-formylphenyl)acrylate, enabling the implementation of appropriate safety precautions and guiding future toxicological testing.

Safety Data Sheet (SDS) Profile: An Extrapolation from Ethyl Acrylate

The following table summarizes the anticipated GHS hazard classifications for (Z)-ethyl 3-(4-formylphenyl)acrylate, based on the known hazards of ethyl acrylate.[2][12][4][5][13] It is imperative to handle the compound as if it possesses these hazards until specific data becomes available.

Table 1: GHS Classification and Precautionary Statements (Based on Ethyl Acrylate)

| Hazard Class | Pictogram | Signal Word | Hazard Statement | Precautionary Statements (Examples) |

| Flammable Liquids |

| Danger | H225: Highly flammable liquid and vapour. | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. |

| Acute Toxicity (Oral, Dermal, Inhalation) |

| Danger | H302: Harmful if swallowed. H312: Harmful in contact with skin. H331: Toxic if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Skin Corrosion/Irritation |

| Warning | H315: Causes skin irritation. | P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. |

| Serious Eye Damage/Irritation |

| Warning | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory/Skin Sensitization |

| Warning | H317: May cause an allergic skin reaction. | P272: Contaminated work clothing should not be allowed out of the workplace. |

| Specific Target Organ Toxicity |

| Warning | H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. |

| Carcinogenicity |

| Warning | H351: Suspected of causing cancer. | P201: Obtain special instructions before use. |

| Hazardous to the Aquatic Environment |

| Warning | H411: Toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. |

Note: The pictograms are for illustrative purposes.

Toxicological Profile: A Synthesis of Surrogate Data

This section details the known toxicological effects of ethyl acrylate and benzaldehyde to construct a predictive profile for (Z)-ethyl 3-(4-formylphenyl)acrylate.

Acute Toxicity

-

Ethyl Acrylate: Harmful if swallowed, inhaled, or in contact with skin.[2][12][4][5] Acute exposure in workers has led to drowsiness, headache, and irritation of the respiratory and gastrointestinal tracts.[14] The oral LD50 in rats is approximately 1020 mg/kg.[3]

-

Benzaldehyde: Exhibits moderate acute toxicity. The oral LD50 in rats is approximately 1430 mg/kg.[11]

-

Inferred Profile for (Z)-ethyl 3-(4-formylphenyl)acrylate: The presence of the acrylate moiety suggests a significant potential for acute toxicity. The larger molecular weight may slightly reduce volatility compared to ethyl acrylate, but inhalation of aerosols should still be considered a primary route of exposure. Dermal and oral toxicity are also expected to be of concern.

Irritation and Sensitization

-

Ethyl Acrylate: Is a known irritant to the skin, eyes, and respiratory system.[2][3][7] It is also a skin sensitizer, capable of causing allergic contact dermatitis.[1][12][13]

-

Benzaldehyde: Is irritating to the eyes and respiratory tract.[10] While not considered a primary contact sensitizer, it can cause allergic reactions in susceptible individuals.[9]

-

Inferred Profile for (Z)-ethyl 3-(4-formylphenyl)acrylate: The compound is expected to be a significant irritant to the skin, eyes, and respiratory system. The acrylate structure strongly suggests a potential for skin sensitization, and appropriate precautions should be taken to avoid repeated skin contact.

Genotoxicity and Carcinogenicity

-

Ethyl Acrylate: The genotoxic potential of ethyl acrylate is complex. It has shown some evidence of mutagenicity in in-vitro studies.[15][16] The International Agency for Research on Cancer (IARC) has classified ethyl acrylate as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[15] However, the US National Toxicology Program (NTP) has delisted it, suggesting that the observed tumors in rodents (forestomach papillomas and carcinomas after gavage) may not be relevant to human exposure.[14]

-

Benzaldehyde: Has not shown evidence of carcinogenicity in rats, with some evidence in mice in NTP studies.[9]

-

Inferred Profile for (Z)-ethyl 3-(4-formylphenyl)acrylate: A conservative approach should be adopted, treating the compound as a potential carcinogen. The presence of the acrylate group, a known reactive Michael acceptor, warrants caution regarding its potential interaction with biological macromolecules.

Table 2: Summary of Toxicological Data for Surrogate Compounds

| Toxicological Endpoint | Ethyl Acrylate | Benzaldehyde |

| Acute Oral LD50 (rat) | ~1020 mg/kg[3] | ~1430 mg/kg[11] |

| Skin Irritation | Causes skin irritation[2][12][13] | Can cause redness[10] |

| Eye Irritation | Causes serious eye irritation[2][12][13] | Irritating to eyes[10] |

| Skin Sensitization | May cause an allergic skin reaction[1][12][13] | Rare reports of allergy[9] |

| Carcinogenicity | IARC Group 2B (possibly carcinogenic)[15] | No evidence in rats, some in mice[9] |

Proposed Workflow for Toxicological Assessment

The following diagram outlines a logical workflow for the toxicological assessment of a new chemical entity like (Z)-ethyl 3-(4-formylphenyl)acrylate, starting from a surrogate-based assessment and progressing to in-vitro and in-vivo studies.

Sources

- 1. arkema.com [arkema.com]

- 2. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 3. ser.nl [ser.nl]

- 4. sasoltechdata.com [sasoltechdata.com]

- 5. download.basf.com [download.basf.com]

- 6. Safety of ethyl acrylate to be used as flavouring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethyl acrylate [cdc.gov]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. Final report on the safety assessment of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ICSC 0102 - BENZALDEHYDE [inchem.org]

- 11. cir-safety.org [cir-safety.org]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fpc.com.tw [fpc.com.tw]

- 14. epa.gov [epa.gov]

- 15. publications.iarc.who.int [publications.iarc.who.int]

- 16. Ethyl acrylate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

Whitepaper: A Preliminary Investigation into the Electrophilic Profile of (Z)-ethyl 3-(4-formylphenyl)acrylate

Abstract (Z)-ethyl 3-(4-formylphenyl)acrylate represents a class of molecules with significant potential in materials science and medicinal chemistry, particularly in the design of targeted covalent inhibitors.[1] This compound features two distinct electrophilic centers: an α,β-unsaturated ester, which is a classic Michael acceptor, and an aromatic aldehyde.[2][3] This dual reactivity presents both a challenge and an opportunity for developing highly selective chemical probes and therapeutic agents. This technical guide provides a comprehensive framework for a preliminary investigation into the electrophilic character of (Z)-ethyl 3-(4-formylphenyl)acrylate. We detail the theoretical underpinnings of its reactivity, present robust experimental protocols for kinetic analysis using model nucleophiles, and offer a blueprint for data interpretation. The methodologies described herein are designed to be self-validating, providing researchers with a reliable strategy to deconvolute the compound's reactivity towards biologically relevant nucleophiles, thereby accelerating its potential application in drug development.

Introduction: The Significance of Electrophilicity

The Resurgence of Covalent Modifiers in Drug Discovery

The paradigm of drug design has seen a renewed interest in covalent inhibitors, molecules that form a stable, covalent bond with their biological target.[4][5] Unlike their non-covalent counterparts, which rely on equilibrium binding, covalent inhibitors can achieve prolonged pharmacodynamic effects and high potency, often by targeting non-catalytic residues.[1][6] The success of this strategy hinges on mastering the chemistry of electrophile-nucleophile interactions. The "warhead," or electrophilic group on the inhibitor, must be reactive enough to engage its target nucleophile (commonly a cysteine thiol) but not so reactive that it causes off-target effects.[5] Therefore, a quantitative understanding of a compound's electrophilicity is paramount.

(Z)-ethyl 3-(4-formylphenyl)acrylate: A Bifunctional Electrophile

(Z)-ethyl 3-(4-formylphenyl)acrylate is an intriguing subject for electrophilicity studies. Its structure is characterized by two key functional groups:

-

An α,β-Unsaturated Ester: This conjugated system is a well-established Michael acceptor, susceptible to nucleophilic attack at the β-carbon.[2][7] This reactivity is central to the mechanism of many covalent drugs.

-

An Aromatic Aldehyde: The formyl group provides a second electrophilic site at the carbonyl carbon, which can react with nucleophiles like amines to form Schiff bases.

The "Z" stereochemistry of the double bond may also play a crucial role in modulating reactivity through steric hindrance, potentially influencing the accessibility of the β-carbon to incoming nucleophiles.

Rationale for the Current Investigation

A preliminary yet rigorous assessment of this molecule's electrophilic profile is essential. Key questions to be addressed include:

-

What is the relative reactivity of the Michael acceptor versus the aldehyde?

-

How does the molecule behave in the presence of different classes of nucleophiles (e.g., "soft" thiols vs. "harder" amines)?

-

Can reaction conditions be tuned to favor one type of reactivity over the other?

Answering these questions will provide the foundational data needed to guide the rational design of selective covalent modifiers based on this scaffold.

Theoretical Framework: Predicting Reactivity

Resonance and Dueling Electrophilic Sites

The electronic structure of an α,β-unsaturated carbonyl compound reveals multiple electrophilic sites due to resonance delocalization.[8] As shown in the resonance structures, both the carbonyl carbon (C2) and the β-carbon (C4) bear a partial positive charge, making them susceptible to nucleophilic attack.[8][9] This leads to two primary reaction pathways: 1,2-addition (at the carbonyl) and 1,4-conjugate addition (at the β-carbon).[9] In the case of (Z)-ethyl 3-(4-formylphenyl)acrylate, the aldehyde group presents an additional, competitive electrophilic carbonyl carbon.

The Role of Hard and Soft Acids and Bases (HSAB) Theory

HSAB theory provides a powerful qualitative framework for predicting regioselectivity. The principle states that "hard" acids prefer to react with "hard" bases, and "soft" acids with "soft" bases.

-

Soft Electrophiles: The β-carbon of the Michael acceptor is considered a "soft" electrophilic site.[10]

-

Hard Electrophiles: The carbonyl carbons of the ester and, particularly, the aldehyde are considered "harder" electrophilic sites.[10]

Consequently, we can predict that soft nucleophiles (e.g., thiols, such as the side chain of cysteine) will preferentially undergo 1,4-conjugate addition, while harder nucleophiles may show a greater propensity for reaction at the aldehyde.[9][11]

Experimental Design and Strategy

A robust preliminary investigation requires a carefully planned experimental workflow. The strategy outlined below is designed to provide clear, quantitative data on the reactivity of the target compound.

Overview of the Experimental Workflow

The overall workflow involves synthesizing the target compound, reacting it with selected model nucleophiles under controlled conditions, monitoring the reaction kinetics in real-time using spectroscopy, and analyzing the data to determine rate constants.

Figure 1: High-level experimental workflow for the electrophilicity investigation.

Selection of Model Nucleophiles

The choice of nucleophiles is critical for probing the different reactive sites.

-

N-acetylcysteine: This is an excellent model for the biological nucleophile cysteine. It is a "soft" nucleophile expected to react primarily via Michael addition. Its solubility and stability make it ideal for kinetic studies.[12]

-

Butylamine: A primary amine serves as a moderately "hard" nucleophile. It can potentially react via Michael addition or at the aldehyde to form a Schiff base, allowing for a competitive reactivity assessment.[13]

Reaction Monitoring by In-Situ ATR-FTIR Spectroscopy

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for real-time, in-line reaction monitoring.[14][15][16] It allows for the continuous tracking of reactant consumption and product formation by monitoring characteristic vibrational bands without the need for quenching or sampling.[17] This provides high-quality kinetic data essential for determining reaction rates.[14]

Detailed Experimental Protocols

Synthesis of (Z)-ethyl 3-(4-formylphenyl)acrylate

While multiple synthetic routes exist for similar acrylate structures, a common approach is the Horner-Wadsworth-Emmons reaction, which often favors the formation of the (E)-isomer.[18][19] Synthesis of the (Z)-isomer may require specialized conditions or purification techniques, such as those described for related compounds.[20] For the purpose of this guide, we assume the starting material is available and has been purified and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Kinetic Analysis of Michael Addition with N-acetylcysteine

Objective: To determine the pseudo-first-order rate constant (k_obs) for the reaction of (Z)-ethyl 3-(4-formylphenyl)acrylate with a model thiol.

Materials:

-

(Z)-ethyl 3-(4-formylphenyl)acrylate

-

N-acetylcysteine (NAC)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA) or a suitable non-nucleophilic base

-

ATR-FTIR spectrometer equipped with a probe and reaction vessel

Procedure:

-

System Setup: Assemble the reaction vessel with the ATR-FTIR probe, ensuring a stable and inert atmosphere (e.g., under Nitrogen). Set the reaction temperature to 25.0 °C using a thermostat.

-

Background Spectrum: Collect a background FTIR spectrum of the clean, dry ATR crystal.

-

Reagent Preparation:

-

Prepare a stock solution of (Z)-ethyl 3-(4-formylphenyl)acrylate in DMSO (e.g., 200 mM).

-

Prepare a stock solution of N-acetylcysteine in DMSO (e.g., 2 M).

-

Prepare a stock solution of TEA in DMSO (e.g., 1 M).

-

-

Reaction Initiation:

-

Add a known volume of DMSO to the reaction vessel.

-

Add the N-acetylcysteine stock solution to achieve the desired final concentration (e.g., 100 mM, a 10-fold excess).

-

Add the TEA stock solution to deprotonate the thiol, initiating its nucleophilicity (e.g., 110 mM, 1.1 equivalents relative to NAC).

-

Allow the system to equilibrate and collect a stable baseline spectrum of the nucleophile solution.

-

-

Data Acquisition:

-

Initiate the reaction by rapidly injecting the (Z)-ethyl 3-(4-formylphenyl)acrylate stock solution to achieve the final desired concentration (e.g., 10 mM).

-

Immediately begin collecting FTIR spectra at regular intervals (e.g., every 30 seconds) for a period sufficient to observe >90% reaction completion or for at least 3-5 half-lives.

-

-

Data Monitoring: Monitor the reaction by observing the disappearance of a characteristic reactant peak (e.g., the C=C stretch of the acrylate at ~1630 cm⁻¹) and the appearance of product peaks.

Data Analysis and Expected Results

Spectroscopic Data Processing and Kinetic Analysis

The collected time-resolved FTIR data can be used to generate a kinetic trace.

-

Identify a unique, non-overlapping infrared band corresponding to the reactant, (Z)-ethyl 3-(4-formylphenyl)acrylate.

-

Plot the absorbance of this band as a function of time.

-

Since the nucleophile (NAC) is in large excess, the reaction is expected to follow pseudo-first-order kinetics. The absorbance data can be fitted to a single exponential decay function: A(t) = A∞ + (A₀ - A∞)e^(-k_obst)* Where A(t) is the absorbance at time t, A₀ is the initial absorbance, A∞ is the final absorbance, and k_obs is the pseudo-first-order rate constant.

The second-order rate constant (k₂), which reflects the intrinsic electrophilicity, can then be calculated by dividing k_obs by the concentration of the nucleophile: k₂ = k_obs / [NAC].

Visualization of the Reaction Mechanism

Figure 2: Competing reaction pathways for (Z)-ethyl 3-(4-formylphenyl)acrylate. (Note: Images are placeholders for chemical structures).

Tabulation of Quantitative Data

All kinetic data should be summarized in a clear, tabular format for easy comparison. This is a crucial step for assessing the compound's reactivity profile.

| Run | Nucleophile | [Electrophile] (mM) | [Nucleophile] (mM) | Reaction Pathway | k_obs (s⁻¹) | k₂ (M⁻¹s⁻¹) |

| 1 | N-acetylcysteine | 10 | 100 | Michael Addition | Value | Value |

| 2 | Butylamine | 10 | 100 | Michael Addition | Value | Value |

| 3 | Butylamine | 10 | 100 | Schiff Base Formation | Value | Value |

Table 1: Example Data Summary for Kinetic Experiments. Values to be determined experimentally.

Conclusion and Future Directions

This guide outlines a systematic and robust approach for the preliminary investigation of the electrophilicity of (Z)-ethyl 3-(4-formylphenyl)acrylate. By employing model nucleophiles and real-time spectroscopic monitoring, researchers can obtain reliable kinetic data to quantify the reactivity of the compound's dual electrophilic sites.

The expected outcome is a clear differentiation between the rate of Michael addition and the rate of reaction at the aldehyde. It is anticipated that soft nucleophiles like thiols will show high selectivity for the Michael addition pathway.[21] The results from these foundational experiments will be instrumental in guiding future work, including:

-

Computational Modeling: Using Density Functional Theory (DFT) to calculate electrophilicity indices and reaction barriers to corroborate experimental findings.[22][23]

-

Broader Nucleophile Screening: Expanding the study to include other biologically relevant nucleophiles such as lysine, histidine, and serine mimics.

-

Application-Oriented Design: Leveraging the kinetic data to design selective covalent probes for specific protein targets, tuning the scaffold to enhance reactivity at one site while diminishing it at the other.

By following the protocols and principles laid out in this guide, scientists in drug discovery and chemical biology can efficiently characterize novel electrophiles, accelerating the development of the next generation of precision chemical tools and therapeutics.

References

-

Wikipedia. α,β-Unsaturated carbonyl compound. [Link]

-

PhysChemComm (RSC Publishing). Reactivity of α,β-unsaturated carbonyl compounds towards nucleophilic addition reaction: a local hard–soft acid–base approach. [Link]

-

National Institutes of Health (NIH). Privileged electrophile sensors: a resource for covalent drug development. [Link]

-

SciELO. Green Michael addition of thiols to electron deficient alkenes using KF/alumina and recyclable solvent or solvent-free conditions. [Link]

-

Organic Chemistry II. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. [Link]

-

α,β-Unsaturated Carbonyl Compounds. [Link]

-

Maynooth University Research Archive Library. A review of cinnamaldehyde and its derivatives as antibacterial agents. [Link]

-

ResearchGate. Kinetics Study of Michael Addition Reaction with Real-Time FTIR. [Link]

-

MDPI. Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives. [Link]

-

ResearchGate. Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. [Link]

-

PubMed. Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation. [Link]

-

ACS Publications. Kinetic and Scale-up Investigations of a Michael Addition in Microreactors. [Link]

-

Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]

-

ACS Publications. New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. [Link]

-

ResearchGate. Cinnamaldehydes: Synthesis, antibacterial evaluation, and the effect of molecular structure on antibacterial activity. [Link]

-

JoVE. Conjugate Addition to α,β-Unsaturated Carbonyl Compounds. [Link]

-

KEIT Industrial Analytics. Real-time monitoring of acrylate synthesis with a static-optics FTIR process analyser. [Link]

-

Janesko Research Group. Cinnamaldehyde. [Link]

-

ResearchGate. Role of electric fields in covalent inhibition and drug design. [Link]

-

Taylor & Francis Online. Electrophilic warheads in covalent drug discovery: an overview. [Link]

-

ResearchGate. Michael addition of different aromatic amines to electron-deficient alkenes. [Link]

-

NSF PAR. New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. [Link]

-

ResearchGate. Reaction Monitoring of in-Situ Formation of Poly(sodium acrylate) Based Nanocomposites Using ATR-FTIR Spectroscopy. [Link]

-

SciSpace. Green Michael Addition of Thiols to Electron Deficient Alkenes using KF/Alumina and Recyclable Solvent or Solvent. [Link]

-

ACS Publications. Organocatalytic Asymmetric Vinylogous Michael Addition of Electron-Deficient Aryl Alkane Nucleophiles to Enals. [Link]

-

ResearchGate. Monitoring of the shrinkage during the photopolymerization of acrylates using hyphenated photorheometry/near-infrared spectroscopy. [Link]

-

ACS Publications. Quantification of the Electrophilic Reactivities of Aldehydes, Imines, and Enones. [Link]

-

NIH National Library of Medicine. Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. [Link]

-

National Institutes of Health (NIH). (Z)-Methyl 2-[(2-ethoxy-6-formylphenoxy)methyl]-3-(4-ethylphenyl)acrylate. [Link]

-

RSC Publishing. Electrophilicity and nucleophilicity of commonly used aldehydes. [Link]

-

RSC Publishing. Step-growth polymerisation of alkyl acrylates via concomitant oxa-Michael and transesterification reactions. [Link]

-

The Degree Gap. Understanding Electrophiles in Organic Chemistry. [Link]

-

ACS Publications. Kinetics of Photopolymerization of Acrylates with Functionality of 1−6. [Link]

-

ACS Publications. Estimation of Mayr Electrophilicity with a Quantitative Structure–Property Relationship Approach Using Empirical and DFT Descriptors. [Link]

-

ACS Publications. Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. [Link]

-

ACS Publications. Formation of Acrylates from Ethylene and CO2 on Ni Complexes: A Mechanistic Viewpoint from a Hybrid DFT Approach. [Link]

-

ResearchGate. The Electrophilicity Index in Organic Chemistry. [Link]

-

MDPI. Unwanted Skin Reactions to Acrylates: An Update. [Link]

-

PubMed. The reactivity of selected acrylate esters toward glutathione and deoxyribonucleosides in vitro: structure-activity relationships. [Link]

-

ResearchGate. Supramolecular assembly of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, crystal structure, Hirshfeld surface analysis and DFT studies. [Link]

-

Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. [Link]

-

MDPI. Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. [Link]

-

Asian Journal of Chemistry. Synthesis and Crystal Structure of 4-Cyano-3-fluorophenyl- 3-(4-hexoxy-3-methoxyphenyl)acrylic Acid Ester. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 3. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 4. Privileged electrophile sensors: a resource for covalent drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 9. jove.com [jove.com]

- 10. janeskoresearchgroup.wordpress.com [janeskoresearchgroup.wordpress.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. keit.co.uk [keit.co.uk]

- 17. researchgate.net [researchgate.net]

- 18. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 19. mdpi.com [mdpi.com]

- 20. (Z)-Methyl 2-[(2-ethoxy-6-formylphenoxy)methyl]-3-(4-ethylphenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scielo.br [scielo.br]

- 22. Reactivity of α,β-unsaturated carbonyl compounds towards nucleophilic addition reaction: a local hard–soft acid–base approach - PhysChemComm (RSC Publishing) [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

Application Note: (Z)-ethyl 3-(4-formylphenyl)acrylate - A Versatile Building Block for Medicinal Chemistry

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Building blocks that offer multiple points for diversification are highly sought after for their ability to rapidly generate libraries of novel compounds. (Z)-ethyl 3-(4-formylphenyl)acrylate emerges as a preeminent example of such a scaffold. Its structure is deceptively simple, yet it houses two of organic chemistry's most versatile functional groups: an aldehyde and an α,β-unsaturated ester. This duality allows for a programmed, stepwise, or even concerted elaboration of the core structure, making it an invaluable tool for medicinal chemists.

The formyl group serves as a classical electrophilic center, ripe for transformations such as nucleophilic additions, reductive aminations, and condensations. The ethyl acrylate moiety, a Michael acceptor, provides a handle for conjugate additions and can participate in various cycloaddition and multicomponent reactions. The Z-configuration of the acrylate can influence the stereochemical outcome of subsequent reactions and the final topography of the synthesized molecules, a critical aspect in designing ligands for specific biological targets. Phenyl acrylates, as a class, have demonstrated considerable antibacterial activities, adding another layer of therapeutic potential to derivatives of this scaffold.[1]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of (Z)-ethyl 3-(4-formylphenyl)acrylate in medicinal chemistry. We will delve into its synthetic utility, providing detailed, field-proven protocols for its derivatization, and explain the rationale behind the experimental choices.

Core Reactivity and Strategic Applications

The true power of (Z)-ethyl 3-(4-formylphenyl)acrylate lies in the orthogonal reactivity of its two key functional groups. This allows for a modular approach to library synthesis, where one functional group can be selectively reacted while the other remains available for a subsequent transformation.

Sources

Application Note: Chemoselective Reductive Amination Protocols for (Z)-Ethyl 3-(4-formylphenyl)acrylate

Strategic Overview & Scope

(Z)-Ethyl 3-(4-formylphenyl)acrylate is a highly valuable synthetic intermediate, frequently utilized in the development of epigenetic modulators such as histone deacetylase (HDAC) inhibitors (e.g., Panobinostat and Belinostat analogs)[1],[2].

The fundamental challenge in functionalizing this molecule lies in its dual reactivity and thermodynamic instability. The objective is to perform a chemoselective reductive amination on the benzaldehyde moiety to yield an aminomethyl group, while strictly preserving the sterically hindered, thermodynamically unstable (Z)-acrylate geometry. Any application of excessive heat, strong Lewis acids, or inappropriate reducing agents will result in irreversible isomerization to the (E)-alkene or conjugate 1,4-reduction of the acrylate double bond.

Mechanistic Causality & Reagent Selection

Reductive amination involves the condensation of an aldehyde with an amine to form an imine or iminium intermediate, followed by in situ reduction to the corresponding amine[3],[4]. For (Z)-cinnamate derivatives, the choice of hydride source dictates the success of the reaction:

-

Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) — The Gold Standard: STAB is a mild, sterically bulky hydride donor. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond, making STAB highly chemoselective. It selectively reduces protonated imines and iminium ions at a much faster rate than it reduces unprotonated aldehydes[3]. Crucially, it does not reduce isolated or conjugated alkenes under standard conditions, preserving the (Z)-acrylate.

-

Avoidance of Sodium Borohydride (NaBH₄): NaBH₄ is overly reactive and will rapidly reduce the formyl group directly to a benzyl alcohol before the amine condensation can reach equilibrium.

-

Avoidance of Catalytic Hydrogenation (H₂, Pd/C): Transition-metal catalyzed hydrogenation lacks chemoselectivity in this context and will inevitably saturate the alkene, yielding an inactive propanoate derivative.

Comparative Reagent Efficacy for (Z)-Cinnamate Derivatives

| Reducing Agent | Chemoselectivity (Imine vs Aldehyde) | Alkene (Z) Retention | Typical Yield | Toxicity / Handling |

| NaBH(OAc)₃ (STAB) | Excellent | High (>98%) | 85–95% | Low / Easy |

| NaBH₃CN | Good | High (>95%) | 75–90% | High (HCN gas risk) |

| NaBH₄ | Poor (Reduces Aldehyde) | Moderate | < 30% | Low / Easy |

| H₂, Pd/C | N/A | Zero (Reduces Alkene) | 0% (Side product) | Low / Pyrophoric |

Experimental Workflow

Workflow for the chemoselective reductive amination of (Z)-ethyl 3-(4-formylphenyl)acrylate.

Detailed Methodologies

Protocol A: Standard STAB Reductive Amination (Primary & Secondary Amines)

This protocol is optimized for standard aliphatic and moderately nucleophilic aromatic amines[1],[2].

Reagents & Materials:

-

(Z)-Ethyl 3-(4-formylphenyl)acrylate: 1.0 mmol

-

Amine partner: 1.1 mmol (1.5 mmol if using a volatile amine)

-

Sodium triacetoxyborohydride (STAB): 1.5 mmol

-

1,2-Dichloroethane (DCE), anhydrous: 10 mL

-

Glacial acetic acid (Optional, for secondary amines): 1.0 mmol

Step-by-Step Procedure:

-

System Preparation: Flame-dry a 50 mL round-bottom flask and purge with inert gas (N₂ or Argon). Wrap the flask in aluminum foil to prevent photo-induced (Z)-to-(E) isomerization.

-

Condensation: Dissolve the (Z)-ethyl 3-(4-formylphenyl)acrylate (1.0 mmol) and the amine (1.1 mmol) in 10 mL of anhydrous DCE. Causality Note: DCE is preferred over Dichloromethane (DCM) because it provides superior solubility for STAB and minimizes competitive aminal formation.

-

Acid Catalysis (Conditional): If utilizing a secondary amine, add 1.0 mmol of glacial acetic acid to facilitate iminium ion formation. Stir the mixture at 20–25 °C for 30 minutes.

-

Reduction: Add STAB (1.5 mmol) portionwise over 10 minutes. Causality Note: The reduction is exothermic. Localized heating spikes can provide the activation energy required for the (Z)-alkene to isomerize to the thermodynamically favored (E)-alkene. Portionwise addition maintains an isothermal environment.

-

Reaction Monitoring: Stir at room temperature for 2 to 12 hours. Monitor the reaction via LC-MS or TLC (UV active; product stains with Ninhydrin).

-

Quench: Carefully quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Causality Note: NaHCO₃ neutralizes any acetic acid and safely decomposes unreacted STAB with effervescence (H₂ gas release), without hydrolyzing the ethyl ester.

-

Workup & Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature < 30 °C). Purify via silica gel flash chromatography.

Protocol B: Modified Protocol for Weakly Nucleophilic Amines (Anilines)

Weakly nucleophilic amines often fail to form the imine intermediate efficiently under STAB conditions[3].

Step-by-Step Procedure:

-

Combine the aldehyde (1.0 mmol) and the aniline derivative (1.2 mmol) in anhydrous Methanol (10 mL) under N₂.

-

Add Titanium(IV) isopropoxide (Ti(O-iPr)₄) (1.5 mmol) and stir at room temperature for 4 hours to force imine formation.

-

Cool the flask to 0 °C using an ice bath (Critical to prevent isomerization).

-

Add Sodium cyanoborohydride (NaBH₃CN) (1.5 mmol) and stir for an additional 4 hours, allowing the reaction to slowly warm to room temperature.

-

Quench with 1 M NaOH (5 mL) to precipitate titanium salts as TiO₂. Filter through a pad of Celite, extract with EtOAc, and purify as described in Protocol A.

Protocol Validation (Self-Validating System)

To ensure the integrity of your protocol and confirm that no (Z)-to-(E) isomerization occurred during the reaction, the following validation checks must be performed on the isolated product:

-

Mass Spectrometry (LC-MS): Confirm the mass of the target compound. The ionization of the newly formed amine will typically result in a strong [M+H]⁺ signal.

-

¹H NMR Spectroscopy (Critical Step): The definitive proof of (Z)-geometry retention is the coupling constant ( J ) of the vinylic protons on the acrylate moiety.

-

Analyze the doublet signals corresponding to the alkene protons (typically between δ 5.8 and 7.0 ppm).

-

Validation: A coupling constant of J=10–12 Hz confirms the retention of the (Z)-isomer . If the coupling constant has shifted to J=15–16 Hz , the reaction has failed due to thermal or acidic stress, resulting in the (E)-isomer .

-

References

-

[1] Title: N-Hydroxy-3-phenyl-2-propenamides as Novel Inhibitors of Human Histone Deacetylase with in Vivo Antitumor Activity: Discovery of (2E) Source: ACS Publications URL:[Link]

-

[2] Title: Carboxamide-Bearing Panobinostat Analogues Designed To Interact with E103-D104 at the Cavity Opening of Class I HDAC Isoforms Source: PMC (PubMed Central) URL:[Link]

-

[3] Title: C-N Bond-Forming Reactions: Reductive Amination (Myers Chem 115) Source: Harvard University URL:[Link]

-

[4] Title: Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]

Sources

Application Note: Strategic Functionalization of (Z)-Ethyl 3-(4-formylphenyl)acrylate in Pharmaceutical Synthesis

Executive Summary

(Z)-ethyl 3-(4-formylphenyl)acrylate (CAS 92636-27-6) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry. Featuring both an electrophilic formyl (aldehyde) group and a Z-configured α,β -unsaturated ester (acrylate), this intermediate serves as a critical hub for divergent synthetic pathways. This application note details the physicochemical rationale, strategic workflows, and self-validating protocols for transforming this intermediate into high-value pharmaceutical precursors, specifically targeting histone deacetylase (HDAC) and lysine-specific demethylase 1 (LSD1) inhibitors.

Physicochemical & Structural Profiling

The utility of (Z)-ethyl 3-(4-formylphenyl)acrylate lies in its orthogonal reactivity. The aldehyde can undergo nucleophilic addition, olefination, or reductive amination, while the electron-deficient alkene is primed for Michael additions and cycloadditions.

Crucially, the (Z)-stereochemistry (cis-geometry) imposes unique spatial constraints compared to the more thermodynamically stable (E)-isomer. The cis-arrangement of the ester and the aryl group is essential when synthesizing conformationally restricted analogs. In cyclopropanation reactions, this geometry directly dictates the diastereomeric outcome, favoring cis-substituted cyclopropanes that are required for specific target-binding pockets[1].

Strategic Synthetic Workflows

Pathway A: Reductive Amination (Aldehyde Focus)

The formyl group is highly reactive toward primary and secondary amines. This pathway is foundational in synthesizing HDAC inhibitors, such as Panobinostat and its analogs[2]. Reductive amination using mild hydride donors like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) allows for the selective construction of secondary or tertiary amines without reducing the sensitive acrylate double bond[3].

Causality Insight: NaBH(OAc)₃ is often preferred over NaBH₄ because it is a milder reducing agent that selectively reduces the transient iminium ion intermediate without prematurely reducing the unreacted aldehyde directly to an alcohol[3].

Pathway B: Stereospecific Cyclopropanation (Acrylate Focus)

The α,β -unsaturated ester acts as an excellent Michael acceptor. The Corey-Chaykovsky reaction utilizes sulfur ylides to form cyclopropanes under mild conditions without the need for transition metal catalysts[4]. The (Z)-geometry of the starting material directs the stereochemical outcome, often favoring the formation of cis-arylcyclopropanes, which are privileged scaffolds in LSD1 inhibitors like tranylcypromine analogs[1].

Causality Insight: The reaction proceeds via a stepwise mechanism involving a zwitterionic betaine intermediate. The initial (Z)-geometry sterically governs the bond rotation prior to intramolecular displacement, ensuring high diastereoselectivity[4].

Caption: Divergent synthetic pathways utilizing the bifunctional nature of the intermediate.

Data Presentation: Optimization of Conditions

Table 1: Reagent Selection for Reductive Amination [3]

| Reducing Agent | Solvent System | Temp | Chemoselectivity (Iminium vs. Aldehyde) | Yield (Typical) |

|---|---|---|---|---|

| NaBH₄ | MeOH | 0 °C | Low (High risk of alcohol byproduct) | 40-50% |

| NaBH₃CN | MeOH / AcOH (cat.) | 25 °C | High (Requires acidic pH 4-5) | 75-85% |

| NaBH(OAc)₃ | DCE or THF | 25 °C | Very High (Mildest, no acid needed for 2° amines) | 85-95% |

Table 2: Reagent Selection for Cyclopropanation [4]

| Ylide Precursor | Base | Solvent | Stereocontrol | Scalability |

|---|---|---|---|---|

| Trimethylsulfonium iodide | NaH | DMSO | Low (Favors epoxidation) | Poor |

| Trimethylsulfoxonium iodide | t-BuOK | THF/DMSO | High (Favors cyclopropanation) | Excellent |

Detailed Experimental Protocols

Protocol 1: Reductive Amination (Synthesis of HDAC Inhibitor Precursor)

This self-validating protocol utilizes NaBH₃CN to couple (Z)-ethyl 3-(4-formylphenyl)acrylate with a primary amine (e.g., tryptamine derivative)[5],[6].

Materials:

-

(Z)-ethyl 3-(4-formylphenyl)acrylate (1.0 eq)

-

Tryptamine derivative (1.05 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Glacial acetic acid (AcOH) (1.0 eq)

-

Methanol (MeOH) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

-

Imine Formation: Dissolve the tryptamine derivative and (Z)-ethyl 3-(4-formylphenyl)acrylate in anhydrous DCE (0.2 M) under a nitrogen atmosphere. Add glacial acetic acid (1.0 eq) to catalyze imine formation.

-

In-Process Control (IPC): Stir for 1-2 hours at room temperature. Monitor the disappearance of the aldehyde via TLC (Hexanes/EtOAc 7:3, UV active).

-

-

Reduction: Once imine formation is complete, cool the reaction mixture to 0 °C. Add NaBH₃CN (1.5 eq) portion-wise to control the evolution of hydrogen gas.

-

Maturation: Allow the reaction to warm to room temperature and stir for an additional 12-18 hours.

-

Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Rationale: This neutralizes the acetic acid and decomposes excess hydride, preventing the formation of toxic HCN gas during workup. Extract the aqueous layer with EtOAc (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the secondary amine intermediate.

Protocol 2: Corey-Chaykovsky Cyclopropanation of the (Z)-Acrylate

This protocol details the conversion of the α,β -unsaturated ester into a cis-arylcyclopropane using a sulfoxonium ylide[4].

Materials:

-

(Z)-ethyl 3-(4-formylphenyl)acrylate (1.0 eq) (Note: The aldehyde must be temporarily protected, e.g., as an acetal, to prevent competitive epoxidation)

-

Trimethylsulfoxonium iodide (Me₃S(O)I) (1.2 eq)

-

Potassium tert-butoxide (t-BuOK) (1.2 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

Step-by-Step Methodology:

-

Ylide Generation: Suspend Me₃S(O)I in anhydrous DMSO (0.5 M) under an inert argon atmosphere. Add t-BuOK portion-wise at room temperature. Stir for 30-45 minutes until the solution becomes clear, indicating the formation of dimethylsulfoxonium methylide.

-

Electrophile Addition: Dissolve the acetal-protected (Z)-ethyl 3-(4-formylphenyl)acrylate in a minimal amount of DMSO and add it dropwise to the ylide solution to maintain thermal control.

-

Reaction Progression: Stir the mixture at room temperature for 2-4 hours.

-

IPC: Monitor via LC-MS to confirm the mass shift corresponding to the addition of a CH₂ group (+14 Da) and the loss of the alkene double bond.

-

-

Workup: Pour the reaction mixture into ice-cold water to precipitate the product and remove the DMSO. Extract with diethyl ether (3x). Wash the organic layer extensively with water to remove residual DMSO, dry over Na₂SO₄, and concentrate.

-

Deprotection: Treat the crude mixture with mild aqueous acid (e.g., 1M HCl in THF) to cleave the acetal, regenerating the formyl group on the newly formed cis-cyclopropane scaffold.

Caption: Mechanism of the Corey-Chaykovsky cyclopropanation on the Z-acrylate moiety.

References

-

Benchchem. Methyl Indole-3-Carboxylate: A Versatile Precursor in Pharmaceutical Synthesis. [7]

-

ChemRxiv. Synthesis of Carboxamides Tranylcypromine Analogues as LSD1 (KDM1A) Inhibitors for AML. [1]

-

Organic Process Research & Development (ACS). Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation.[4]

-

Journal of Medicinal Chemistry (ACS). N-Hydroxy-3-phenyl-2-propenamides as Novel Inhibitors of Human Histone Deacetylase with in Vivo Antitumor Activity: Discovery of (2E)-N-Hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824).[3]

-

PMC (NIH). Carboxamide-Bearing Panobinostat Analogues Designed To Interact with E103-D104 at the Cavity Opening of Class I HDAC Isoforms. [2]

-

Google Patents. US6552065B2 - Deacetylase inhibitors.[5],[6]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Carboxamide-Bearing Panobinostat Analogues Designed To Interact with E103-D104 at the Cavity Opening of Class I HDAC Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US6552065B2 - Deacetylase inhibitors - Google Patents [patents.google.com]

- 6. US6552065B2 - Deacetylase inhibitors - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Wittig olefination reaction applications involving (Z)-ethyl 3-(4-formylphenyl)acrylate

An In-Depth Guide to the Application of the Wittig Olefination with (Z)-ethyl 3-(4-formylphenyl)acrylate

Authored by a Senior Application Scientist

This technical guide is designed for researchers, medicinal chemists, and professionals in drug development. It provides a detailed exploration of the Wittig olefination reaction utilizing (Z)-ethyl 3-(4-formylphenyl)acrylate as a key building block. This document moves beyond simple procedural lists to offer insights into the causality of experimental choices, ensuring protocols are robust and reproducible.

Introduction: The Wittig Reaction and the Utility of a Bifunctional Reagent

The Wittig reaction, a Nobel Prize-winning transformation discovered by Georg Wittig, stands as a cornerstone of synthetic organic chemistry for its reliable and stereoselective synthesis of alkenes from carbonyl compounds.[1] The reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide, forming a new carbon-carbon double bond with high regiochemical control.[2]

The substrate of interest, (Z)-ethyl 3-(4-formylphenyl)acrylate, is a particularly valuable reagent. It possesses two key functional groups: an aldehyde, which serves as the electrophilic site for the Wittig reaction, and a (Z)-configured α,β-unsaturated ester. This bifunctional nature allows it to act as a versatile scaffold for the synthesis of complex molecules, such as stilbene and diaryl alkene derivatives, which are prevalent in medicinal chemistry and materials science.

The stereochemistry of the resulting alkene is critically dependent on the nature of the ylide used. Stabilized ylides, which contain an electron-withdrawing group, typically yield (E)-alkenes through a thermodynamically controlled pathway.[3] Conversely, non-stabilized ylides, such as those with simple alkyl substituents, favor the formation of (Z)-alkenes via a kinetically controlled process.[4] This guide will provide detailed protocols for both pathways.

Part 1: Synthesis of the Key Starting Material: (Z)-ethyl 3-(4-formylphenyl)acrylate

The (Z)-stereochemistry of the acrylate moiety is not typically favored in standard olefination reactions like the Horner-Wadsworth-Emmons (HWE) reaction, which usually yields the (E)-isomer. To achieve the desired (Z)-selectivity, a specialized modification of the HWE reaction, the Still-Gennari olefination, is employed. This method utilizes a phosphonate reagent with electron-withdrawing bis(trifluoroethyl) groups and strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether.

Protocol 1: Still-Gennari Synthesis of (Z)-ethyl 3-(4-formylphenyl)acrylate

This protocol outlines the synthesis starting from 4-formylbenzaldehyde (terephthalaldehyde). One aldehyde group is protected to allow for selective olefination of the other.

Workflow for Synthesis of (Z)-ethyl 3-(4-formylphenyl)acrylate

Caption: Synthetic workflow for the target aldehyde.

Methodology:

-

Monoprotection of Terephthalaldehyde: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve terephthalaldehyde (1.0 eq) in toluene. Add ethylene glycol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.02 eq). Reflux the mixture until the theoretical amount of water is collected. After cooling, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-formylbenzaldehyde ethylene acetal.

-

Still-Gennari Olefination: In a flame-dried, three-neck flask under an argon atmosphere, dissolve bis(2,2,2-trifluoroethyl) (ethoxycarbonylmethyl)phosphonate (1.2 eq) and 18-crown-6 (1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C. Add potassium bis(trimethylsilyl)amide (KHMDS, 1.2 eq, as a solution in THF) dropwise. Stir for 30 minutes. Add a solution of 4-formylbenzaldehyde ethylene acetal (1.0 eq) in THF dropwise. Monitor the reaction by Thin-Layer Chromatography (TLC).

-

Workup and Deprotection: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Dissolve the crude product in a mixture of acetone and 1M aqueous HCl and stir at room temperature until deprotection is complete (monitored by TLC).

-

Purification: Neutralize the mixture with saturated sodium bicarbonate and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purify the final product, (Z)-ethyl 3-(4-formylphenyl)acrylate, by flash column chromatography on silica gel.

Part 2: Application in Stereoselective Alkene Synthesis

The synthesized (Z)-ethyl 3-(4-formylphenyl)acrylate serves as a versatile aldehyde for subsequent Wittig reactions, allowing for the creation of more complex molecular architectures with defined stereochemistry.

Application Note 1: Synthesis of an (E,Z)-Diene Ester using a Stabilized Ylide

This protocol details the reaction of (Z)-ethyl 3-(4-formylphenyl)acrylate with a stabilized ylide, (carboethoxymethylene)triphenylphosphorane, to produce an (E,Z)-configured dienyl diester. The use of a stabilized ylide ensures high selectivity for the newly formed (E)-alkene.

Reaction Mechanism Insight: The reaction with a stabilized ylide proceeds under thermodynamic control. The initial cycloaddition to form the oxaphosphetane intermediate is reversible. The anti-oxaphosphetane, which leads to the (E)-alkene, is sterically favored and more stable, thus it forms preferentially over time, leading to a high E/Z ratio for the new double bond.[5]

Experimental Workflow: Reaction with a Stabilized Ylide

Caption: Workflow for E-selective Wittig olefination.

Protocol 2: (E)-Selective Wittig Olefination

| Parameter | Specification | Rationale |

| Aldehyde | (Z)-ethyl 3-(4-formylphenyl)acrylate | 1.0 equivalent |

| Ylide | (Carboethoxymethylene)triphenylphosphorane | 1.1 equivalents (stabilized ylide) |

| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent, solubilizes both reactants well. |

| Temperature | Room Temperature (20-25 °C) | Sufficient for reaction with a stabilized ylide; allows for thermodynamic equilibration. |

| Reaction Time | 2-6 hours | Monitored by TLC until consumption of aldehyde. |

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (Z)-ethyl 3-(4-formylphenyl)acrylate (1.0 eq) in anhydrous DCM.

-

Ylide Addition: To the stirred solution, add the stabilized ylide, (carboethoxymethylene)triphenylphosphorane (1.1 eq), portion-wise at room temperature.[5]

-

Reaction Monitoring: Monitor the reaction's progress by TLC, observing the disappearance of the starting aldehyde spot and the appearance of a new, less polar product spot.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: To the crude residue, add a minimal amount of a non-polar solvent like diethyl ether or a hexanes/ethyl acetate mixture to precipitate the triphenylphosphine oxide (TPPO) byproduct.[6] Filter the solid TPPO and wash it with cold solvent. Concentrate the filtrate. If further purification is needed, perform flash column chromatography on silica gel.

-

Characterization: Confirm the structure and determine the E/Z ratio of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Note 2: Synthesis of a (Z,Z)-Diene Ester using an Unstabilized Ylide

This protocol demonstrates the reaction with an unstabilized ylide to produce a (Z,Z)-configured diene. This requires the in situ generation of the ylide from its corresponding phosphonium salt using a strong base.

Reaction Mechanism Insight: The reaction with an unstabilized ylide (e.g., R=alkyl) is kinetically controlled. The initial cycloaddition to form the oxaphosphetane is rapid and irreversible under salt-free conditions.[7] The syn-oxaphosphetane forms faster due to a more favorable puckered transition state, leading to the (Z)-alkene.[8]

Experimental Workflow: Reaction with an Unstabilized Ylide

Caption: Workflow for Z-selective Wittig olefination.

Protocol 3: (Z)-Selective Wittig Olefination

| Parameter | Specification | Rationale |

| Phosphonium Salt | Ethyltriphenylphosphonium bromide | 1.2 equivalents (precursor to unstabilized ylide) |

| Base | n-Butyllithium (n-BuLi) | 1.1 equivalents (strong base for deprotonation)[1] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic ether, suitable for strong bases and low temperatures. |

| Temperature | -78 °C to Room Temperature | Ylide formation at 0°C, reaction at -78°C to maximize kinetic control and Z-selectivity. |

| Reaction Time | 1-3 hours | Monitored by TLC. |

Step-by-Step Methodology:

-

Ylide Generation: In a flame-dried, three-neck flask under argon, suspend ethyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add n-BuLi (1.1 eq, as a solution in hexanes) dropwise. The solution will typically turn a deep red or orange color, indicating ylide formation. Stir for 1 hour at 0 °C.

-

Reaction: Cool the ylide solution to -78 °C (dry ice/acetone bath). Add a solution of (Z)-ethyl 3-(4-formylphenyl)acrylate (1.0 eq) in anhydrous THF dropwise.

-

Reaction Monitoring: Stir at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature. Monitor by TLC.

-

Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The purification of products from unstabilized ylides can be challenging due to the similar polarity of the product and the TPPO byproduct. A careful flash column chromatography is typically required.[6] Alternatively, specialized workup procedures to convert TPPO into a more polar salt can be employed.[9]

-

Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.

References

-

Cui, Y. (2025, August 11). Wittig reaction purification for products with very low polarity. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

Taylor, D. K., et al. (2013). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Organic & Biomolecular Chemistry. [Link]

-

Wikipedia. (n.d.). Wittig reaction. [Link]

-

SciSpace. (2022, August 25). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. [Link]

-

El-Batta, A., et al. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry. [Link]

-

University of Rochester. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

-

El-Batta, A., et al. (2007). Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3. PubMed. [Link]

-

Cui, Y. (2025, August 30). Wittig reaction purification for products with very low polarity. ResearchGate. [Link]

-

Myers, A. G. (n.d.). Stereoselective Olefination Reactions: The Wittig Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

-

Molander, G. A., & Shakya, S. R. (1996). Stereochemistry of the Wittig reaction. Effect of nucleophilic groups in the phosphonium ylide. The Journal of Organic Chemistry. [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

-

Wipf, P. (2007, February 12). The Wittig Reaction. University of Pittsburgh. [Link]

-

Chemistry LibreTexts. (2023, August 8). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Synthesis and Stabilization of (Z)-ethyl 3-(4-formylphenyl)acrylate

An in-depth guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center for the stereoselective synthesis of (Z)-ethyl 3-(4-formylphenyl)acrylate. This guide is designed to provide Senior Application Scientist-level insights into the common challenges encountered during the synthesis and purification of this thermodynamically less stable Z-isomer. We will explore the causality behind experimental choices and offer robust troubleshooting protocols to prevent the undesired isomerization to the more stable (E)-form.

Core Challenge: The Thermodynamic Hurdle

The primary challenge in synthesizing (Z)-ethyl 3-(4-formylphenyl)acrylate is overcoming the thermodynamic preference for the (E)-isomer. The planar, conjugated system of the E-isomer is sterically less hindered and thus more stable. Consequently, reaction conditions, purification methods, and even storage must be carefully controlled to prevent the Z to E isomerization, which can be catalyzed by acid, base, light, and heat.[1][2][3]

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis and handling of Z-cinnamates.

Q1: Why is my standard Wittig or Horner-Wadsworth-Emmons (HWE) reaction yielding the wrong (E)-isomer?

This is the most common issue and stems from the inherent mechanism of these classical reactions.

-

Standard Wittig Reaction: The synthesis of your target molecule requires an ylide derived from ethyl acetate, which is a "stabilized" ylide due to the electron-withdrawing ester group. Under standard conditions, stabilized ylides react reversibly with aldehydes, allowing thermodynamic equilibration to favor the more stable intermediate that leads to the (E)-alkene.[4][5][6]

-

Standard HWE Reaction: Similarly, the conventional HWE reaction using standard phosphonate reagents is designed for high (E)-selectivity, as it also proceeds under thermodynamic control.[7][8]

To achieve the desired (Z)-geometry, a kinetically controlled reaction is required. The most reliable and widely adopted method for this is the Still-Gennari modification of the HWE reaction .[8][9]

Q2: What is the mechanistic principle behind the Z-selectivity of the Still-Gennari reaction?

The Still-Gennari modification employs phosphonate reagents with highly electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate. These electronegative groups alter the reaction kinetics in two key ways:

-

They accelerate the rate of elimination of the oxaphosphetane intermediate.

-

They kinetically favor the formation of the intermediate that leads to the Z-alkene.

This process prevents the equilibration that would otherwise lead to the thermodynamically favored (E)-product, effectively trapping the kinetic (Z)-isomer.[8][9][10]

Q3: I have a mixture of isomers. Can I convert the unwanted (E)-product back to the desired (Z)-isomer?

Yes, this is possible through a process called photocatalytic E→Z isomerization. This contra-thermodynamic approach uses light energy to overcome the stability barrier between the two isomers.[11][12]

The general principle involves using a photosensitizer (e.g., iridium complexes like fac-[Ir(ppy)₃] or organic dyes) that absorbs light (typically blue LEDs, ~460 nm) and transfers the energy to the (E)-isomer.[13][14][15] This excited state can then relax back to the ground state as either the E or Z form. Because the (E)-isomer often has a higher energy absorption profile, a photostationary state is eventually reached that is highly enriched in the (Z)-isomer.[15][16] This provides an excellent method for converting waste E-isomer into the desired product.

Q4: How can I accurately determine the Z/E ratio of my sample?

¹H NMR spectroscopy is the most definitive method.[1][17] The vinylic protons of the double bond will have distinct chemical shifts and, crucially, different spin-spin coupling constants (J-values).

-

(Z)-isomer (cis): The coupling constant between the vinylic protons is typically smaller, in the range of 8-12 Hz.

-

(E)-isomer (trans): The coupling constant is significantly larger, usually around 15-18 Hz.

High-Performance Liquid Chromatography (HPLC) is another powerful quantitative tool that can effectively separate and quantify the two isomers.[17]

Troubleshooting Guide: Preventing Isomerization During and After Synthesis

This guide provides a structured approach to identifying and resolving issues related to unwanted Z to E isomerization.

| Observation / Issue | Probable Cause(s) | Recommended Solutions & Protocols |

| High (E)-isomer content in crude product | Incorrect olefination method (Standard Wittig/HWE). | Adopt the Still-Gennari HWE Protocol. This is the most critical step for initial Z-selectivity. A detailed protocol is provided below.[8][9] |

| (Z)-isomer converts to (E)-isomer during chromatographic purification | Acid-Catalyzed Isomerization: Silica gel is inherently acidic and a primary cause of on-column isomerization.[18] | 1. Neutralize Silica Gel: Prepare a slurry of silica gel in the starting eluent and add 1-2% triethylamine (Et₃N) or another non-nucleophilic base.[18] 2. Buffer the Eluent: Add 0.1-1% Et₃N directly to the mobile phase. 3. Use Alternative Media: Consider using neutral or basic alumina as the stationary phase. |

| Isomerization observed during workup or solvent removal | 1. Acid/Base Contamination: Use of acidic/basic wash solutions (e.g., HCl, NaHCO₃) without proper neutralization. 2. Thermal Isomerization: Excessive heat during solvent evaporation. | 1. Ensure Neutrality: After any aqueous wash, perform a final wash with brine until the aqueous layer is neutral (pH 7). 2. Low-Temperature Evaporation: Remove solvents using a rotary evaporator with a water bath temperature kept below 40°C. |

| Product isomerizes during storage (in solution or as a solid) | Photochemical Isomerization: Cinnamate systems are highly sensitive to UV and visible light.[1][19][20] | 1. Protect from Light: At all stages (reaction, purification, storage), use amber glassware or wrap flasks, columns, and vials securely with aluminum foil.[18] 2. Dim Lighting: Perform manipulations in a fume hood with the sash lowered or in a room with dimmed lights. |

| Gradual degradation or isomerization over time | Combination of light, trace contaminants, and ambient temperature. | Implement Strict Storage Protocol: 1. Store as a Solid: If possible, store the final product as a solid. 2. Low Temperature: Store at -20°C or below. 3. Inert Atmosphere: For maximum stability, store under an argon or nitrogen atmosphere. 4. Light Protection: Always use amber vials for storage.[18] |

Diagram: Key Factors Causing Z→E Isomerization

Caption: Primary catalysts promoting undesired Z to E isomerization.

Experimental Protocols

Protocol 1: Z-Selective Synthesis via Still-Gennari HWE Reaction

This protocol is optimized for the kinetic formation of the (Z)-alkene. All operations should be performed under an inert atmosphere (Argon or Nitrogen) and protected from light.

Caption: Workflow for the Still-Gennari Z-selective olefination.

Methodology:

-

Apparatus: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.1 eq) and 18-crown-6 (1.2 eq).

-

Solvent: Add anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add potassium bis(trimethylsilyl)amide (KHMDS, 1.05 eq, as a solution in THF) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting ylide solution for 30 minutes at -78 °C.

-

Addition: In a separate flask, dissolve 4-formylbenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold ylide solution.

-

Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC for the consumption of the aldehyde.

-

Quench: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure (T < 40°C). Purify immediately via flash column chromatography using a pre-neutralized silica gel column (or alumina) and a buffered eluent system (e.g., Hexane/Ethyl Acetate + 0.5% Et₃N), ensuring the column is wrapped in aluminum foil.

Protocol 2: Post-Purification Handling and Storage

The stability of the purified (Z)-isomer is paramount. Failure to adhere to proper handling and storage protocols is a common source of sample degradation.

-

Sample Handling: Perform all manipulations in a fume hood with the sash down to minimize exposure to ambient light, or in a room with the lights dimmed. Use amber glass vials or wrap clear glass vials with aluminum foil.[18]

-

Storage:

-

Short-term (hours to days): Store solutions in a refrigerator at 4°C.

-

Long-term: For maximum stability, remove the solvent under reduced pressure (without excessive heating) and store the resulting solid in a light-protected, airtight container at -20°C or -80°C.[18] If storage in solution is necessary, use a non-polar, aprotic solvent like toluene.

-

By implementing these robust synthetic and handling protocols, researchers can successfully synthesize and maintain the stereochemical integrity of (Z)-ethyl 3-(4-formylphenyl)acrylate, ensuring reliable results in subsequent drug development and research applications.

References

-

Wittig Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/wittig-reaction.shtm][4]

-

Alkenes from Aldehydes and Ketones - Wittig Reaction - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones_-_Nucleophilic_Addition_Reactions/19.13%3A_The_Wittig_Reaction][5]

-

Chemistry Wittig Reaction - SATHEE. [URL: https://sathee.iitd.ac.in/satee-school/chemistry-wittig-reaction][21]

-

Horner–Wadsworth–Emmons reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Horner%E2%80%93Wadsworth%E2%80%93Emmons_reaction][7]

-

Janaki Ram Reddy, P., et al. (2004). Photochemical E(trans)–Z(cis) Isomerization in 9-Anthraceneacrylic Esters. The Journal of Organic Chemistry, 69(17), 5785–5789. [URL: https://pubs.acs.org/doi/10.1021/jo049487v][19]

-

Wang, Z., et al. (2019). Synthesis of (Z)-Cinnamate Derivatives via Visible-Light-Driven E-to-Z Isomerization. Synthesis, 51(23), 4463-4469. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0039-1690226][13]

-

Gajda, T., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(21), 7192. [URL: https://www.mdpi.com/1420-3049/27/21/7192][8]

-

Wittig reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Wittig_reaction][6]

-

Gilmour, R., et al. (2022). Advances in the E → Z Isomerization of Alkenes Using Small Molecule Photocatalysts. Chemical Reviews, 122(2), 2650–2694. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.1c00488][14]

-

Sies, H., & Cadenas, E. (2023). Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. Science Advances, 9(2), eade9691. [URL: https://www.science.org/doi/10.1126/sciadv.ade9691][22]

-

Masuda, K., et al. (2005). Stereoselective Synthesis of Tetrasubstituted (Z)-Alkenes from Aryl Alkyl Ketones Utilizing the Horner–Wadsworth–Emmons Reaction. Synlett, 2005(12), 1843-1846. [URL: https://www.researchgate.net/publication/232049187_Stereoselective_Synthesis_of_Tetrasubstituted_Z-Alkenes_from_Aryl_Alkyl_Ketones_Utilizing_the_Horner-Wadsworth-Emmons_Reaction][23]

-

Protasiewicz, J. D., et al. (2006). Photochemical E−Z Isomerization of meta-Terphenyl-Protected Phosphaalkenes and Structural Characterizations. Inorganic Chemistry, 45(10), 4142–4148. [URL: https://pubs.acs.org/doi/10.1021/ic060136w][20]

-

Metternich, J. B., & Gilmour, R. (2016). Contra-thermodynamic E → Z isomerization of cinnamamides via selective energy transfer catalysis. Organic & Biomolecular Chemistry, 14(3), 731-734. [URL: https://www.researchgate.net/publication/290203530_Contra-thermodynamic_E_Z_isomerization_of_cinnamamides_via_selective_energy_transfer_catalysis][16]

-

Gajda, T., et al. (2023). Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. The Journal of Organic Chemistry, 88(10), 6524–6534. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c00412][10]

-

Metternich, J. B., et al. (2017). Photocatalytic E → Z Isomerization of Polarized Alkenes Inspired by the Visual Cycle: Mechanistic Dichotomy and Origin of Selectivity. The Journal of Organic Chemistry, 82(14), 7266–7278. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.7b00994][24]

-

Jiang, X., et al. (2022). Deracemization through photochemical E/Z isomerization of enamines. Nature, 605(7910), 477–482. [URL: https://pubmed.ncbi.nlm.nih.gov/35236982/][25]

-

NRO Chemistry. (2021). Horner-Wadsworth-Emmons Reaction. YouTube. [URL: https://www.youtube.com/watch?v=J3u-IVa5-wI][9]

-

Wang, Z., et al. (2017). Visible-Light Photocatalytic E to Z Isomerization of Activated Olefins and Its Application for the Syntheses of Coumarins. Catalysts, 7(11), 332. [URL: https://www.mdpi.com/2073-4344/7/11/332][15]

-

Wang, Y., et al. (2024). Photocatalytic Z/E isomerization unlocking the stereodivergent construction of axially chiral alkene frameworks. Nature Communications, 15(1), 3291. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11022204/][26]

-

Gilmour, R., et al. (2022). Advances in the E → Z Isomerization of Alkenes Using Small Molecule Photocatalysts. Chemical Reviews, 122(2), 2650-2694. [URL: https://pubmed.ncbi.nlm.nih.gov/34905295/][11]

-

Gardner, A. M., et al. (2022). Excited-State Barrier Controls E → Z Photoisomerization in p-Hydroxycinnamate Biochromophores. The Journal of Physical Chemistry Letters, 13(39), 9204–9210. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9523277/][27]

-

BenchChem. (2025). Technical Support Center: Minimizing (Z)- to (E)-Isomer Reversion in Solution. [URL: https://www.benchchem.com/technical-center/minimizing-z-to-e-isomer-reversion-in-solution][18]

-

Takahashi, Y., et al. (2024). Isomerization of E-Cinnamamides into Z-Cinnamamides Using a Recycling Photoreactor. The Journal of Organic Chemistry, 89(6), 3845–3852. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10948926/][28]

-

BenchChem. (2025). An In-depth Technical Guide to E/Z Isomerism in the Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate. [URL: https://www.benchchem.com/technical-center/e-z-isomerism-in-ethyl-2-cyano-3-(4-fluorophenyl)acrylate-synthesis][29]

-